5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
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Overview
Description
5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a complex organic compound with a molecular formula of C28H27ClN2O6 and a molecular weight of 522.98 . This compound is known for its unique structure, which includes both a chlorophenyl group and a fluorenylmethoxycarbonyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid typically involves multiple steps. One common synthetic route includes the protection of amino groups using fluorenylmethoxycarbonyl (Fmoc) and the subsequent coupling with chlorophenyl derivatives . The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions . Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can act as a protective group for amino acids, allowing for selective reactions in peptide synthesis . The chlorophenyl group can participate in various substitution reactions, making the compound versatile in chemical modifications . The pathways involved often include nucleophilic attack and electrophilic substitution, depending on the reaction conditions .
Comparison with Similar Compounds
Similar compounds include:
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Compared to these compounds, 5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is unique due to the presence of the chlorophenyl group, which adds additional reactivity and potential for chemical modifications .
Properties
Molecular Formula |
C28H27ClN2O6 |
---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33) |
InChI Key |
CVAOOYINJZPDDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Origin of Product |
United States |
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